molecular formula C11H13NO2 B160187 N-(4-Methylphenyl)-3-oxobutanamide CAS No. 2415-85-2

N-(4-Methylphenyl)-3-oxobutanamide

Cat. No.: B160187
CAS No.: 2415-85-2
M. Wt: 191.23 g/mol
InChI Key: MJGLMEMIYDUEHA-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the carbonyl group is located at the third position of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-3-oxobutanamide typically involves the acylation of 4-methylphenylamine with a suitable butanoyl chloride derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology can further enhance the efficiency of the synthesis by providing precise control over temperature and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various N-substituted amides.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of polymers and other advanced materials.

Comparison with Similar Compounds

  • Butanamide, N-(2-iodo-4-methylphenyl)-
  • N-(3-amino-4-methylphenyl)butanamide

Comparison: N-(4-Methylphenyl)-3-oxobutanamide is unique due to the presence of the 4-methylphenyl group and the carbonyl group at the third position. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the carbonyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLMEMIYDUEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062394
Record name Butanamide, N-(4-methylphenyl)-3-oxo-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2415-85-2
Record name N-(4-Methylphenyl)-3-oxobutanamide
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Record name p-Methylacetoacetanilide
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Record name Butanamide, N-(4-methylphenyl)-3-oxo-
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Record name Butanamide, N-(4-methylphenyl)-3-oxo-
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Record name 4'-methylacetoacetanilide
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Record name P-METHYLACETOACETANILIDE
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Q & A

Q1: How can N-(4-Methylphenyl)-3-oxobutanamide be used to determine formaldehyde levels?

A1: this compound acts as a novel Hantzsch reagent in a fluorometric method for determining trace formaldehyde levels. [] The compound reacts with formaldehyde at room temperature, forming a fluorescent product. This product can be detected fluorometrically, with maximum excitation and emission wavelengths at 385 nm and 450 nm, respectively. [] This method has proven effective in quantifying formaldehyde in indoor air, showing comparable results to the traditional acetylacetone/spectrophotometric method. []

Q2: What makes this compound useful for gravimetric analysis?

A2: this compound demonstrates selectivity in forming complexes with specific metal ions, making it valuable for gravimetric determination. For instance, it forms stable complexes with copper(II) [] and mercury(II) [, ] These complexes, upon drying at 110°C, reach a constant weight and can be weighed directly. This property allows for the quantitative determination of these metals in various samples. Notably, this method has been successfully applied to determine copper content in aluminum-based alloys, brass, and bronze. []

Q3: Can this compound be used for determining beryllium content?

A3: Yes, this compound exhibits high sensitivity and selectivity towards beryllium(II) ions. [] This characteristic allows for the direct gravimetric determination of beryllium. [] The formed complex can be isolated, dried, and weighed to quantify beryllium content, even in complex matrices like ores. [] This highlights the compound's potential application in geochemistry and mineral analysis.

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